Cas no 2137563-03-0 (1-(4-nitro-2,3-dihydro-1H-inden-1-yl)pyrrolidine)

1-(4-nitro-2,3-dihydro-1H-inden-1-yl)pyrrolidine Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-nitro-2,3-dihydro-1H-inden-1-yl)pyrrolidine
- 2137563-03-0
- EN300-841577
-
- Inchi: 1S/C13H16N2O2/c16-15(17)13-5-3-4-10-11(13)6-7-12(10)14-8-1-2-9-14/h3-5,12H,1-2,6-9H2
- InChI Key: DBFQXKLOLMKLHG-UHFFFAOYSA-N
- SMILES: [O-][N+](C1=CC=CC2=C1CCC2N1CCCC1)=O
Computed Properties
- Exact Mass: 232.121177757g/mol
- Monoisotopic Mass: 232.121177757g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 296
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.1Ų
- XLogP3: 2.5
1-(4-nitro-2,3-dihydro-1H-inden-1-yl)pyrrolidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-841577-0.5g |
1-(4-nitro-2,3-dihydro-1H-inden-1-yl)pyrrolidine |
2137563-03-0 | 95% | 0.5g |
$1385.0 | 2024-05-21 | |
Enamine | EN300-841577-10.0g |
1-(4-nitro-2,3-dihydro-1H-inden-1-yl)pyrrolidine |
2137563-03-0 | 95% | 10.0g |
$6205.0 | 2024-05-21 | |
Enamine | EN300-841577-5.0g |
1-(4-nitro-2,3-dihydro-1H-inden-1-yl)pyrrolidine |
2137563-03-0 | 95% | 5.0g |
$4184.0 | 2024-05-21 | |
Enamine | EN300-841577-1.0g |
1-(4-nitro-2,3-dihydro-1H-inden-1-yl)pyrrolidine |
2137563-03-0 | 95% | 1.0g |
$1442.0 | 2024-05-21 | |
Enamine | EN300-841577-1g |
1-(4-nitro-2,3-dihydro-1H-inden-1-yl)pyrrolidine |
2137563-03-0 | 1g |
$1442.0 | 2023-09-02 | ||
Enamine | EN300-841577-10g |
1-(4-nitro-2,3-dihydro-1H-inden-1-yl)pyrrolidine |
2137563-03-0 | 10g |
$6205.0 | 2023-09-02 | ||
Enamine | EN300-841577-5g |
1-(4-nitro-2,3-dihydro-1H-inden-1-yl)pyrrolidine |
2137563-03-0 | 5g |
$4184.0 | 2023-09-02 | ||
Enamine | EN300-841577-0.1g |
1-(4-nitro-2,3-dihydro-1H-inden-1-yl)pyrrolidine |
2137563-03-0 | 95% | 0.1g |
$1269.0 | 2024-05-21 | |
Enamine | EN300-841577-0.25g |
1-(4-nitro-2,3-dihydro-1H-inden-1-yl)pyrrolidine |
2137563-03-0 | 95% | 0.25g |
$1328.0 | 2024-05-21 | |
Enamine | EN300-841577-2.5g |
1-(4-nitro-2,3-dihydro-1H-inden-1-yl)pyrrolidine |
2137563-03-0 | 95% | 2.5g |
$2828.0 | 2024-05-21 |
1-(4-nitro-2,3-dihydro-1H-inden-1-yl)pyrrolidine Related Literature
-
Qian Meng,Jun Nan,Yuxi Mu,Xuehui Zu,Mingqi Guo RSC Adv., 2021,11, 7405-7415
-
Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
-
5. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
Additional information on 1-(4-nitro-2,3-dihydro-1H-inden-1-yl)pyrrolidine
Introduction to 1-(4-nitro-2,3-dihydro-1H-inden-1-yl)pyrrolidine and Its Significance in Modern Chemical Research
1-(4-nitro-2,3-dihydro-1H-inden-1-yl)pyrrolidine, a compound with the CAS number 2137563-03-0, represents a fascinating subject of study in the realm of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its intricate molecular structure, has garnered attention due to its potential applications in drug discovery and development. The presence of both nitro and pyrrolidine functional groups in its framework suggests a rich chemical reactivity that can be leveraged for designing novel therapeutic agents.
The molecular architecture of 1-(4-nitro-2,3-dihydro-1H-inden-1-yl)pyrrolidine consists of a fused indene ring system substituted with a nitro group at the 4-position and a pyrrolidine ring at the 1-position. This unique configuration endows the compound with distinct electronic and steric properties, making it a valuable scaffold for further chemical modifications. In recent years, there has been growing interest in exploring the pharmacological properties of such nitrogen-containing heterocycles, as they are known to exhibit a wide range of biological activities.
One of the most compelling aspects of 1-(4-nitro-2,3-dihydro-1H-inden-1-yl)pyrrolidine is its potential as a precursor in the synthesis of more complex molecules. The nitro group can be readily reduced to an amine, providing a site for further functionalization. Additionally, the pyrrolidine ring can serve as a versatile handle for appending various pharmacophores. These features make the compound an attractive candidate for medicinal chemists aiming to develop new drugs targeting specific disease pathways.
Recent studies have highlighted the importance of indene derivatives in medicinal chemistry. The indene scaffold is found in several natural products and pharmaceuticals, known for their antimicrobial, anti-inflammatory, and anticancer properties. By incorporating a nitro group into this framework, researchers have been able to enhance the bioactivity of these compounds. For instance, nitro-substituted indenes have shown promising results in preclinical trials as inhibitors of certain enzymes involved in cancer progression.
The pyrrolidine moiety in 1-(4-nitro-2,3-dihydro-1H-inden-1-yl)pyrrolidine also contributes significantly to its pharmacological potential. Pyrrolidines are common motifs in many bioactive molecules, including antiviral agents and central nervous system (CNS) drugs. Their ability to interact with biological targets such as enzymes and receptors makes them invaluable in drug design. The combination of these two heterocyclic systems offers a unique opportunity to explore new therapeutic avenues.
In terms of synthetic methodologies, 1-(4-nitro-2,3-dihydro-1H-inden-1-yl)pyrrolidine can be synthesized through multi-step organic reactions involving cyclization and functional group transformations. Advanced techniques such as transition metal-catalyzed cross-coupling reactions have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only highlight the versatility of modern organic chemistry but also pave the way for large-scale production of this compound for research purposes.
The pharmacological evaluation of 1-(4-nitro-2,3-dihydro-1H-inden-1-yl)pyrrolidine has revealed several interesting properties. Initial in vitro studies have demonstrated its ability to inhibit certain enzymes associated with inflammation and oxidative stress. These effects are particularly relevant in the context of chronic diseases such as arthritis and neurodegenerative disorders. Furthermore, preliminary animal models suggest that this compound may exhibit neuroprotective properties, making it a potential candidate for treating conditions like Alzheimer's disease.
The role of computational chemistry in understanding the behavior of 1-(4-nitro-2,3-dihydro-1H-inden-1-yl)pyrrolidine cannot be overstated. Molecular modeling techniques have been used to predict how this compound interacts with biological targets at the atomic level. These insights are crucial for designing derivatives with enhanced potency and selectivity. By integrating experimental data with computational simulations, researchers can accelerate the drug discovery process significantly.
Future directions in the study of 1-(4-nitro-2,3-dihydro-1H-inden-1-yl)pyrrolidine include exploring its role in drug delivery systems. Nanotechnology-based approaches have shown great promise in enhancing the bioavailability and targeted delivery of therapeutic agents. By encapsulating this compound within nanoparticles or liposomes, researchers aim to improve its efficacy while minimizing side effects. Such innovations could revolutionize how drugs are administered to patients.
In conclusion, 1-(4-nitro-2,3-dihydro-1H-inden-1-yloxy)p pry rolid ine (CAS no: 2137563 -03 -0) is a multifaceted compound with significant potential in pharmaceutical research. Its unique molecular structure and diverse biological activities make it an attractive scaffold for developing new drugs. With ongoing advancements in synthetic chemistry and computational methods, we can expect further breakthroughs in harnessing its therapeutic potential.
2137563-03-0 (1-(4-nitro-2,3-dihydro-1H-inden-1-yl)pyrrolidine) Related Products
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)
- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)
- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)




